2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol is a complex organic compound with the molecular formula C23H26N2O2 and a molecular weight of 362.5 g/mol . This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, a hydroxyl group, and a central phenyl ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)benzaldehyde with phenol in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis but with optimized conditions for scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
3-(Dimethylamino)phenol: Contains a dimethylamino group attached to a phenol ring.
Bisphenol A: Contains two phenol groups connected by a methyl bridge.
Uniqueness
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol is unique due to its combination of two dimethylamino groups and a hydroxyl group attached to a central phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C23H26N2O2 |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[bis[3-(dimethylamino)phenyl]-hydroxymethyl]phenol |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)19-11-7-9-17(15-19)23(27,21-13-5-6-14-22(21)26)18-10-8-12-20(16-18)25(3)4/h5-16,26-27H,1-4H3 |
InChI-Schlüssel |
YVIBHDYYYIJWQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C(C2=CC(=CC=C2)N(C)C)(C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.